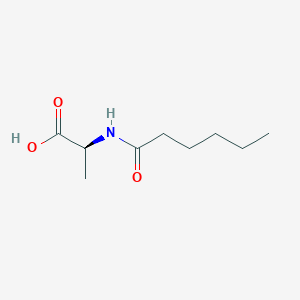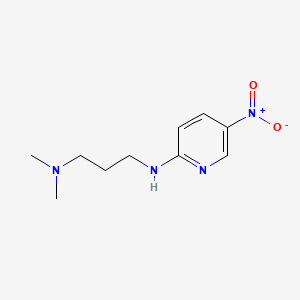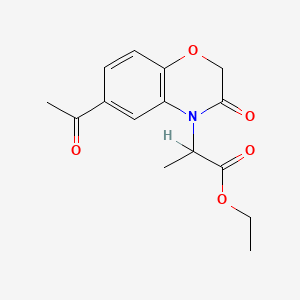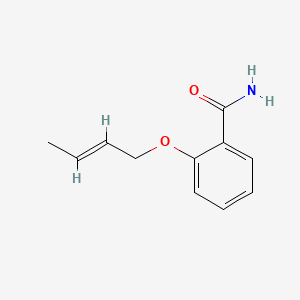![molecular formula C10H13NO5S B1661516 N-[(4-methoxyphenyl)sulfonyl]-D-alanine CAS No. 918330-60-6](/img/structure/B1661516.png)
N-[(4-methoxyphenyl)sulfonyl]-D-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxyphenyl)sulfonyl]-D-alanine is an organic compound belonging to the class of alanine derivatives. It is characterized by the presence of a sulfonyl group attached to a methoxyphenyl ring, which is further connected to the D-alanine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)sulfonyl]-D-alanine typically involves the reaction of D-alanine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The general reaction scheme is as follows:
D-Alanine+4-methoxybenzenesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-methoxyphenyl)sulfonyl]-D-alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or strong acids/bases depending on the desired substitution
Major Products Formed
Oxidation: Formation of 4-hydroxybenzenesulfonyl-D-alanine.
Reduction: Formation of 4-methoxyphenylsulfide-D-alanine.
Substitution: Various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
N-[(4-methoxyphenyl)sulfonyl]-D-alanine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(4-methoxyphenyl)sulfonyl]-D-alanine involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This compound has been shown to target macrophage metalloelastase, which plays a role in tissue remodeling and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-methoxyphenyl)sulfonyl]norvaline
- N-[(4-methoxyphenyl)sulfonyl]glycine
- N-[(4-methoxyphenyl)sulfonyl]valine
Uniqueness
N-[(4-methoxyphenyl)sulfonyl]-D-alanine is unique due to its specific structural features, such as the presence of the D-alanine moiety and the methoxyphenyl sulfonyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
918330-60-6 |
|---|---|
Molekularformel |
C10H13NO5S |
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
(2R)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H13NO5S/c1-7(10(12)13)11-17(14,15)9-5-3-8(16-2)4-6-9/h3-7,11H,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI-Schlüssel |
XTCIPBHRVYICGT-SSDOTTSWSA-N |
SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC |
Isomerische SMILES |
C[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC |
Sequenz |
A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1661440.png)


![1-Chloro-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1661443.png)






![2-[(E)-[(E)-(2-hydroxy-4-propoxyphenyl)methylidenehydrazinylidene]methyl]-5-propoxyphenol](/img/structure/B1661456.png)
